1-(5-Chlorothiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one
Description
1-(5-Chlorothiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one is a heterocyclic organic compound with the molecular formula C₁₁H₁₄ClNOS and a molecular weight of 243.75 g/mol . Structurally, it consists of a thiophene ring substituted with a chlorine atom at the 5-position and a piperidine ring linked via an ethanone bridge. However, detailed physicochemical properties (e.g., melting/boiling points) and biological activity data remain unreported in the available literature .
Properties
Molecular Formula |
C11H14ClNOS |
|---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
1-(5-chlorothiophen-3-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H14ClNOS/c12-11-5-8(7-15-11)10(14)6-9-3-1-2-4-13-9/h5,7,9,13H,1-4,6H2 |
InChI Key |
LAMUTLZCPMLSME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=CSC(=C2)Cl |
Origin of Product |
United States |
Biological Activity
1-(5-Chlorothiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one, a compound featuring a thiophene ring and a piperidine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(5-Chlorothiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one can be represented as follows:
This compound is characterized by the presence of a chlorinated thiophene ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds similar to 1-(5-Chlorothiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains. For instance, Schiff bases derived from related compounds showed good antibacterial activity against Salmonella typhi and Bacillus subtilis , with some exhibiting IC50 values as low as 2.14 µM .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| L1 | Salmonella typhi | 2.14 |
| L2 | Bacillus subtilis | 0.63 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase and urease. These activities are crucial in developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections. The inhibition profiles suggest that modifications to the piperidine structure can enhance enzyme binding affinity .
The mechanism through which 1-(5-Chlorothiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one exerts its biological effects is likely multifaceted:
- Protein Interaction : The thiophene moiety may interact with protein targets, influencing signal transduction pathways.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which could mitigate oxidative stress in biological systems.
- Enzyme Binding : Structural analyses suggest that the piperidine ring facilitates binding to active sites of target enzymes, enhancing inhibitory effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Properties : A series of thiophene-derived compounds were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications in the thiophene structure significantly impacted antibacterial potency .
- Enzyme Inhibition Study : Research focused on the inhibition of urease by a series of piperidine derivatives demonstrated that certain structural features correlate with higher inhibitory activity, suggesting avenues for drug design targeting gastrointestinal infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Thiophene Moieties
- 1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (CTTMP) Structure: Features a 5-chlorothiophene-2-yl group conjugated with a trimethoxyphenyl group via a propenone bridge. Properties: Exhibits nonlinear optical (NLO) activity due to extended π-conjugation. Single-crystal X-ray diffraction confirmed its planar structure, and thermal stability up to its melting point was reported . Comparison: Unlike the target compound, CTTMP lacks the piperidine moiety but demonstrates how thiophene derivatives can be tailored for NLO applications .
1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one (CAS: 1508979-63-2)
Piperidine-Containing Analogues
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one (9g) Structure: Substituted dichlorophenyl and triazole groups instead of thiophene and piperidine. Synthesis: Prepared via alkylation of 1H-1,2,3-triazole, highlighting versatility in introducing nitrogen-containing heterocycles .
- Adamantyl Ethanone Pyridyl Derivatives Example: 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one. Properties: These derivatives were synthesized for selective inhibition studies, characterized via NMR, LC/MS, and HPLC. Their rigid adamantyl group enhances metabolic stability, a feature absent in the target compound .
Antimicrobial and Antifungal Analogues
- 1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one Activity: Showed maximum antibacterial activity among tested analogues, attributed to the indole and chlorophenyl groups .
Characterization Techniques
- NMR and LC/MS : Standard for confirming molecular structures (e.g., adamantyl derivatives ).
- X-ray Crystallography : Critical for elucidating crystal packing and π-stacking in CTTMP .
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) were used for CTTMP .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
